molecular formula C21H24N2O5S B277244 Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No. B277244
M. Wt: 416.5 g/mol
InChI Key: QLWIOIKZSBZHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized using various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Biochemical and Physiological Effects:
Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to exhibit antimicrobial properties against various bacteria and fungi. Additionally, it has been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. It also exhibits various biological activities, making it a versatile compound for studying different biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate. One potential direction is to study its potential use as a drug delivery system for targeted cancer therapy. Another potential direction is to study its mechanism of action and identify potential targets for drug development. Additionally, it can be studied for its potential use in the treatment of inflammatory diseases.

Synthesis Methods

Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with ethyl chloroformate, followed by the addition of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate has been studied for its potential applications in different fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H24N2O5S/c1-4-16-11-17(21(26)28-5-2)20(29-16)22-19(25)13-10-18(24)23(12-13)14-6-8-15(27-3)9-7-14/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,22,25)

InChI Key

QLWIOIKZSBZHSX-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

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